molecular formula C11H18N2O2S B2612773 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide CAS No. 52236-76-7

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide

Cat. No.: B2612773
CAS No.: 52236-76-7
M. Wt: 242.34
InChI Key: FNVYRAFIYQFRAX-UHFFFAOYSA-N
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Description

5-Amino-N,N-diethyl-2-methylbenzene-1-sulfonamide (CAS: 52236-76-7) is a sulfonamide derivative with the molecular formula C₁₁H₁₈N₂O₂S and a molecular weight of 242.34 g/mol . The compound features a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with an amino group (-NH₂) at position 5, diethylamino groups (-N(C₂H₅)₂) at position 1, and a methyl group (-CH₃) at position 2.

Properties

IUPAC Name

5-amino-N,N-diethyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVYRAFIYQFRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methylbenzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide serves as a reagent in organic synthesis. It acts as a building block for more complex molecules and is utilized in the preparation of various derivatives through oxidation, reduction, and substitution reactions .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to sulfonic acids or sulfonatesPotassium permanganate, Hydrogen peroxide
ReductionConverts sulfonamide group to other derivativesLithium aluminum hydride, Sodium borohydride
SubstitutionForms various substituted derivativesAlkyl halides, Acyl chlorides

Biology

The compound exhibits potential biological activities, including antimicrobial properties. Studies have shown that it can inhibit specific enzymes such as carbonic anhydrase, which is pivotal in various physiological processes. This inhibition can lead to therapeutic effects against bacterial infections .

Case Study: Antimicrobial Activity
In a study evaluating the antibacterial efficacy of various sulfonamides, this compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin .

Medicine

Research continues into the compound's potential as a pharmaceutical intermediate. Its structure allows for modifications that may enhance its efficacy and reduce side effects in drug formulations. The interactions of its functional groups with biological targets make it a candidate for further pharmacological studies aimed at developing new therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its ability to form stable colored complexes. Its chemical stability and reactivity make it suitable for various industrial applications beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Sulfonamide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide and structurally related compounds:

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight Key Differences References
This compound C₁₁H₁₈N₂O₂S Diethylamino, Methyl 242.34 Baseline compound
5-Amino-N,N-diethyl-2-methoxybenzene-1-sulfonamide C₁₁H₁₈N₂O₃S Diethylamino, Methoxy 258.34 Methoxy group increases polarity
5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide C₈H₁₁ClN₂O₂S Dimethylamino, Chloro 234.70 Chloro substituent enhances reactivity
5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide C₁₆H₂₀N₂O₂S Ethyl, Phenylamino, Methyl 304.41 Bulky phenyl group affects lipophilicity
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide C₁₄H₁₅BrN₂O₃S Bromo, Methoxy, Methylphenyl 371.25 Bromine adds steric/electronic effects

Key Observations :

  • Substituent Effects: Diethyl vs. Methoxy vs. Methyl: Methoxy groups (electron-withdrawing) may reduce sulfonamide acidity compared to methyl (electron-donating) . Halogenation: Chloro or bromo substituents (e.g., in and ) introduce steric bulk and electronic effects, which can influence binding to biological targets.
Commercial and Industrial Relevance
  • Pharmaceutical Intermediates : The compound and its analogs (e.g., ) are marketed as building blocks for drug discovery, with prices ranging from €552/500 mg to €1,917/5 g ().
  • Regulatory Status: No significant hazards are reported for the diethyl-methyl derivative, whereas halogenated analogs (e.g., chloro, bromo) may require stricter handling .

Biological Activity

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide, commonly known as a sulfonamide compound, has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11H16N2O2S
  • CAS Number : 52236-76-7

The structural features include an amino group, sulfonamide moiety, and diethyl substitution, which contribute to its biological activity.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of sulfonamides. In vitro assays indicate that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Streptococcus pneumoniae8

Case Studies

  • Case Study on Efficacy Against Resistant Strains :
    A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, inhibiting MRSA growth at concentrations comparable to traditional antibiotics .
  • Synergistic Effects with Other Antibiotics :
    Research has also explored the synergistic effects of this sulfonamide when combined with other antibiotics, such as penicillin and tetracyclines. The combination therapy demonstrated enhanced antibacterial activity, suggesting a potential strategy to combat antibiotic resistance .

Toxicological Profile

While sulfonamides are generally well-tolerated, some adverse effects have been reported. Common side effects include allergic reactions and hematological disorders. A review highlighted the importance of monitoring patients for potential hypersensitivity reactions when prescribing sulfonamides .

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